Cobalt diperchlorate

Vue d'ensemble

Description

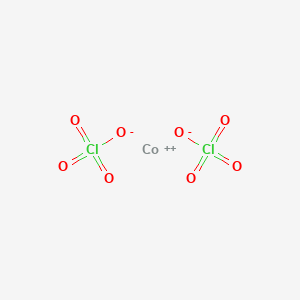

Cobalt diperchlorate, also known as cobalt(II) diperchlorate, is an inorganic chemical compound with the formula Co(ClO₄)₂. It exists in both anhydrous and hydrated forms, with the hexahydrate being the most common. The compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is typically pink in its anhydrous form and dark red when hydrated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt diperchlorate hexahydrate is commonly synthesized by reacting cobalt metal or cobalt(II) carbonate with perchloric acid. The reaction is followed by the evaporation of the solution to yield the hexahydrate form: [ \text{CoCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Co(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

The anhydrous form of this compound cannot be obtained by heating the hexahydrate, as it decomposes to cobalt(II,III) oxide at 170°C. Instead, the anhydrous form is produced by reacting dichlorine hexoxide with cobalt(II) chloride, followed by heating in a vacuum at 75°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced evaporation techniques and vacuum systems is common in industrial settings to obtain the desired form of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Cobalt diperchlorate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent due to the presence of perchlorate ions.

Reduction: It can be reduced to cobalt(II) chloride or cobalt metal under specific conditions.

Substitution: The perchlorate ions can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Reactions with reducing agents such as hydrogen gas or metals.

Reduction: Reactions with strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with ligands such as ammonia or ethylenediamine under controlled conditions.

Major Products Formed:

Oxidation: Formation of cobalt(III) compounds.

Reduction: Formation of cobalt(II) chloride or cobalt metal.

Substitution: Formation of cobalt complexes with different ligands.

Applications De Recherche Scientifique

Chemistry

Cobalt diperchlorate is widely used as a precursor in the synthesis of cobalt complexes. Its ability to participate in oxidation-reduction reactions makes it a crucial reagent in organic synthesis. For example, it can facilitate the formation of cobalt(III) compounds through oxidation processes .

Biology

Research has demonstrated that cobalt complexes can interact with biological molecules, influencing cellular processes. This compound has been studied for its potential cytotoxic effects on cancer cells. Its mechanism involves bioreductive activation, allowing for selective release of cytotoxic agents in hypoxic tumor environments .

Case Study: Cobalt Complexes as Therapeutic Agents

- Objective : Investigate the therapeutic potential of cobalt complexes.

- Findings : Cobalt complexes exhibited selective inhibition of protein functions and enhanced drug efficacy through bioreductive mechanisms, suggesting their application as targeted cancer therapies .

Medicine

This compound's cytotoxic properties are being explored for cancer treatment. Studies indicate that cobalt complexes can be designed to release active pharmaceutical ingredients selectively in tumor sites, enhancing therapeutic outcomes while minimizing side effects .

Industry

In industrial applications, this compound is utilized in the production of catalysts and pigments. Its properties allow for the development of materials with specific functionalities, such as enhanced color stability and catalytic efficiency.

Mécanisme D'action

The mechanism of action of cobalt diperchlorate involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. The compound’s oxidizing properties also play a role in its mechanism of action, as it can induce oxidative stress in cells, leading to cell death .

Comparaison Avec Des Composés Similaires

Cobalt diperchlorate can be compared with other similar compounds such as iron(II) diperchlorate and nickel(II) diperchlorate. These compounds share similar chemical properties but differ in their reactivity and applications:

Iron(II) diperchlorate: Known for its use in redox reactions and as a catalyst in organic synthesis.

Nickel(II) diperchlorate: Used in electroplating and as a precursor in the synthesis of nickel complexes.

Activité Biologique

Cobalt diperchlorate, a cobalt(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the mechanisms of action, cytotoxicity, antimicrobial properties, and interactions with biological macromolecules, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its coordination with two perchlorate ions and cobalt in the +2 oxidation state. Its chemical formula is often represented as Co(ClO₄)₂. The cobalt ion can exist in various oxidation states, which influences its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Cobalt complexes have demonstrated significant antimicrobial properties. Research indicates that cobalt(II) complexes exhibit high activity against various bacterial and fungal strains. For instance, studies have shown that cobalt complexes can inhibit the growth of pathogens such as Escherichia coli and Candida albicans through mechanisms involving disruption of cellular membranes and interference with metabolic pathways .

2. Cytotoxicity

This compound has been evaluated for its cytotoxic effects on different cell lines. A notable study assessed its impact on L929 mouse fibroblast cells, revealing that certain cobalt complexes reduced metabolic activity and induced nuclear damage at higher concentrations . Table 1 summarizes the cytotoxic effects observed in various cell lines.

| Cell Line | Concentration (mM) | Metabolic Activity (%) | Remarks |

|---|---|---|---|

| L929 | 0.91 | 85 | Minimal effect |

| L929 | 3.65 | 45 | Significant cytotoxicity |

| A549 | 250 | 30 | Induced late apoptosis |

| BEAS-2B | 125 | 50 | Non-sensitive to cobalt |

Interaction with Biological Macromolecules

Cobalt complexes have been shown to interact with DNA and proteins, which is crucial for understanding their biological effects.

DNA Binding

The ability of this compound to bind with DNA has been studied extensively. It was found that cobalt(II) complexes can intercalate between DNA base pairs, leading to structural alterations that may inhibit replication and transcription processes . The binding affinity was quantitatively analyzed using UV-Vis spectroscopy, demonstrating a significant decrease in absorbance at specific wavelengths upon complex formation (Figure 1).

Protein Interaction

Cobalt complexes also interact with proteins, influencing their activity. For example, cobalt(III) complexes have been shown to inhibit proteasomal activity by binding to active sites on proteasomes . This inhibition can lead to increased apoptosis in cancer cells, highlighting the therapeutic potential of cobalt compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a cobalt(II) complex against A549 lung cancer cells. The complex induced apoptosis at concentrations as low as 250 µM while sparing normal lung cells (BEAS-2B), suggesting selective cytotoxicity . This selectivity is critical for developing targeted cancer therapies.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal efficacy of this compound against Candida species. The results indicated that the complex inhibited fungal growth effectively at concentrations ranging from 0.5 to 2 mM, demonstrating its potential as a therapeutic agent for fungal infections .

Propriétés

IUPAC Name |

cobalt(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSEPIPTZNHMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(ClO4)2, Cl2CoO8 | |

| Record name | cobalt(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |

| Record name | Cobalt(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-31-7, 32479-39-3 | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cobalt(II) Perchlorate?

A1: The molecular formula of Cobalt(II) Perchlorate Hexahydrate is Co(ClO4)2 · 6H2O. Its molecular weight is 365.93 g/mol.

Q2: What is the coordination geometry of Cobalt(II) ion in N,N-dimethylformamide (DMF) solution?

A: EXAFS studies reveal that Cobalt(II) ion in DMF adopts an octahedral structure, coordinating with six DMF molecules. []

Q3: Does the Co-O bond length differ significantly between [Co(DMF)6]2+ and [Co(H2O)6]2+?

A: The Co-O bond lengths in both complexes are very similar. In DMF, the Co-O bond length is 206(1) pm, while in water, it is 208 pm. []

Q4: What is the coordination geometry of tri- and tetrachlorocobaltate(II) complexes in DMF?

A: Both complexes exhibit a tetrahedral structure in DMF. []

Q5: What are the Co–O and Co–Cl bond lengths in [CoCl3(DMF)]−?

A: In [CoCl3(DMF)]−, the Co–O bond length is 202(1) pm, and the Co–Cl bond length is 227(1) pm. []

Q6: How does Cobalt(II) Perchlorate react with ethylenediamine in the presence of oxygen?

A: Reacting Cobalt(II) Perchlorate with ethylenediamine and oxygen produces a brown, diamagnetic complex with a 4:2:1 mole ratio of ethylenediamine:cobalt:oxygen. []

Q7: What happens when ammonia is introduced to the Cobalt(II) Perchlorate-ethylenediamine system before oxygenation?

A: Adding ammonia before oxygenation results in a brown complex with a postulated mole ratio of 2:4:2:1 for ammonia: ethylenediamine:cobalt:oxygen. []

Q8: Can the brown Cobalt(II) Perchlorate-ethylenediamine complex be further oxidized?

A: Attempts to oxidize the complex with sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []

Q9: What is observed when Cobalt(II) Perchlorate is added to solutions of certain diamagnetic salts?

A: Distinct O17 nuclear magnetic resonance (NMR) signals appear, representing the water molecules in the diamagnetic ions' first coordination sphere and the free water. This allows for determining the coordination numbers of these ions. []

Q10: How does Cobalt(II) Perchlorate interact with a silica gel surface modified with benzimidazole molecules?

A: The modified silica gel adsorbs Cobalt(II) Perchlorate from non-aqueous solvents, forming a surface complex. The metal interacts with the nitrogen atom of the benzimidazole, and the perchlorate ion doesn't participate in coordination. []

Q11: What is the geometry of the surface complex formed between Cobalt(II) Perchlorate and the benzimidazole-modified silica gel?

A: ESR studies indicate a predominantly octahedral geometry with tetragonal distortion for the surface complex. []

Q12: What is the role of Cobalt(II) Perchlorate Hexahydrate in the synthesis of dihydropyrimidinones and dihydropyrimidinethiones?

A: Cobalt(II) Perchlorate Hexahydrate acts as a catalyst in the one-pot synthesis of these compounds through sonochemistry. []

Q13: What is the proposed mechanism for the Cobalt(II) Perchlorate Hexahydrate catalyzed synthesis of dihydropyrimidinones/thiones?

A: Density functional theory calculations and mass spectrometry suggest that the Lewis acid character of Cobalt(II) Perchlorate Hexahydrate is crucial. It coordinates with carbonyl groups and stabilizes polar intermediates like imine-enamine, leading to the cyclized products. []

Q14: Does Cobalt(II) Perchlorate promote oxidative dehydrogenation?

A: Yes, Cobalt(II) ions can promote the aerial dehydrogenation of specific ligands, as observed in the synthesis of trans-diaqua(C-meso-3,5,7,7,10,12,14,14-octamcthyl-1,4,8,11-tetraazacyclotetradeca-1,4,8,11-tetraene)cobait(II). []

Q15: Have computational methods been used to study Cobalt(II) Perchlorate?

A: Yes, density functional theory calculations have been used to investigate the mechanism of Cobalt(II) Perchlorate Hexahydrate catalyzed synthesis of dihydropyrimidinones and dihydropyrimidinethiones. []

Q16: What are the stability characteristics of Cobalt(II) Perchlorate?

A: The stability of Cobalt(II) Perchlorate complexes can vary significantly depending on the ligands and reaction conditions. For instance, 2 is inherently unstable, readily converting to the five-coordinate Co(II) complex 2 upon recrystallization. []

Q17: Are there strategies to improve the stability of certain Cobalt(II) Perchlorate complexes?

A: Yes, introducing bulky ligands to the Cobalt(II) center can enhance complex stability. For example, increasing steric hindrance around the aryl group in [Co(CNR)4(ClO4)2] complexes improves their stability. []

Q18: What analytical techniques are commonly used to study Cobalt(II) Perchlorate complexes?

A18: Various techniques are employed, including:

- Spectrophotometry: UV-Vis spectroscopy helps analyze electronic transitions and characterize complexes. [, , , , ]

- Potentiometry: Used to determine formation constants of complexes in solution. [, ]

- Conductometry: Provides information about the electrolytic nature and charge of complexes. []

- Magnetic Susceptibility: Helps determine the magnetic moment and electronic configuration of complexes. [, , , ]

- Freezing Point Depression: Used to study colligative properties and infer complex formation. []

- Electron Spin Resonance (ESR): Provides information about the electronic structure and geometry of paramagnetic complexes. [, , ]

- Nuclear Magnetic Resonance (NMR): Offers structural information and insights into ligand interactions. [, , ]

- Infrared (IR) Spectroscopy: Identifies functional groups and vibrational modes within complexes. [, , , , ]

- X-ray Diffraction Analysis: Provides detailed information about the crystal structure and bond parameters of complexes. [, , , , , , , , , , , , ]

- Mass Spectrometry: Used to determine molecular weight and identify fragments. [, ]

- Electrochemistry: Techniques like cyclic voltammetry and polarography provide insights into redox properties and electron transfer processes. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.